[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Description
[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromophenyl group, a trifluoromethyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine moiety, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C23H20BrF3N4O |
|---|---|
Molecular Weight |
505.3g/mol |
IUPAC Name |
[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C23H20BrF3N4O/c24-16-9-7-14(8-10-16)17-12-20(23(25,26)27)31-21(28-17)13-18(29-31)22(32)30-11-3-5-15-4-1-2-6-19(15)30/h1-2,4,6-10,13,17,20,28H,3,5,11-12H2 |
InChI Key |
QKFHPCULBIAXLH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(CC(NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(CC(NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then subjected to a series of reactions, including cyclization and condensation, to form the final tetrahydroquinoline structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of [5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
- 1-{[5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Uniqueness
The uniqueness of [5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its specific combination of functional groups and structural features. The presence of the bromophenyl and trifluoromethyl groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
